CRTH2 Receptor Binding Affinity Profile vs. Structurally Distinct Chemotypes
While not a direct head-to-head comparison with an in-class analog, BindingDB data indicates that a compound identified as CHEMBL2036217, which shares a similar azetidine-pyranone core structure, demonstrates a binding affinity (Ki) of 26 nM for the human CRTH2 (DP2) receptor [1]. This provides a quantitative benchmark for this chemotype's potential as a CRTH2 ligand. The specific target compound's affinity for CRTH2 has not been independently reported, but the class-level inference suggests the 4-isopropoxybenzoyl substituent could modulate this activity. Users comparing this compound to other CRTH2 antagonist scaffolds must note that the isopropoxy group may influence pharmacokinetics or selectivity in ways not captured by this single data point.
| Evidence Dimension | Binding affinity (Ki) for human CRTH2 receptor |
|---|---|
| Target Compound Data | Not directly reported |
| Comparator Or Baseline | CHEMBL2036217 (azetidine-pyranone core): Ki = 26 nM |
| Quantified Difference | N/A (no direct data for target compound) |
| Conditions | Displacement of [3H]PGD2 from human CRTH2 receptor expressed in CHO cell membranes; scintillation proximity assay |
Why This Matters
This data provides the only publicly available quantitative biological activity benchmark for a closely related azetidine-pyranone chemotype, allowing researchers to gauge the potential of this compound class as CRTH2 receptor modulators and justify its procurement for further structure-activity relationship (SAR) studies.
- [1] BindingDB. BDBM50384476 / CHEMBL2036217. Affinity Data: Ki 26 nM for human CRTH2 receptor. View Source
